tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate
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Overview
Description
tert-Butyl N-[(1S,6s)-3-azabicyclo[311]heptan-6-yl]carbamate is an organic compound with a complex bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate typically involves the reaction of a suitable amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new chemical entities .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific biological pathways .
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl carbamate
Uniqueness
tert-Butyl N-[(1S,6s)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-8(9)6-12-5-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8?,9?/m0/s1 |
InChI Key |
WULUIRLXYWAJQJ-UEJVZZJDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H]2CC1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC1CNC2 |
Origin of Product |
United States |
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